molecular formula C16H15N3O3 B5751529 N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide

カタログ番号: B5751529
分子量: 297.31 g/mol
InChIキー: HTZCXYWVFPOGHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ has been shown to have a high affinity for the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.

作用機序

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been shown to bind to the DNA-binding domain of NF-κB, preventing its activation and subsequent translocation into the nucleus. This results in the inhibition of NF-κB-dependent gene expression, including the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, this compound may suppress inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunosuppressive effects in various cell types and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and CXCL8. This compound has also been shown to inhibit the proliferation and activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.

実験室実験の利点と制限

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has several advantages as a research tool, including its high affinity for NF-κB, its specificity for NF-κB inhibition, and its low toxicity in vitro and in vivo. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, this compound may have off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

Future research on N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide may focus on several areas, including the optimization of its synthesis and formulation, the identification of its molecular targets and off-target effects, the characterization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, future research may explore the potential of this compound as a therapeutic agent in various diseases, including cancer, autoimmune diseases, and inflammatory disorders.

合成法

The synthesis of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-amino-4,5,6,7-tetrahydro-5-oxo-2-quinazolinecarboxylic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography to obtain this compound in high purity.

科学的研究の応用

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune responses. NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune diseases, and inflammatory disorders. By inhibiting the activation of NF-κB, this compound has the potential to suppress inflammation and immune responses, which may be beneficial in the treatment of these diseases.

特性

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-8-4-7-13-12(14)9-17-16(18-13)19-15(21)10-22-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZCXYWVFPOGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。